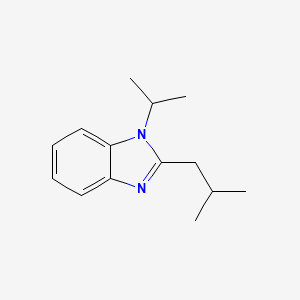
2-isobutyl-1-isopropyl-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-isobutyl-1-isopropyl-1H-benzimidazole, also known as BIIB, is a benzimidazole derivative that has gained significant attention in recent years due to its potential applications in scientific research. BIIB has been found to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. In
Wissenschaftliche Forschungsanwendungen
2-isobutyl-1-isopropyl-1H-benzimidazole has been extensively studied for its potential applications in scientific research. It has been found to possess anti-cancer properties and has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 2-isobutyl-1-isopropyl-1H-benzimidazole has also been found to possess anti-inflammatory properties and has been shown to reduce inflammation in animal models of inflammatory diseases. Additionally, 2-isobutyl-1-isopropyl-1H-benzimidazole has been found to possess anti-viral properties and has been shown to inhibit the replication of several viruses, including influenza and herpes simplex virus.
Wirkmechanismus
The mechanism of action of 2-isobutyl-1-isopropyl-1H-benzimidazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-isobutyl-1-isopropyl-1H-benzimidazole has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. 2-isobutyl-1-isopropyl-1H-benzimidazole has also been shown to inhibit the activation of the NF-κB signaling pathway, which is involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
2-isobutyl-1-isopropyl-1H-benzimidazole has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-isobutyl-1-isopropyl-1H-benzimidazole has also been shown to reduce the production of inflammatory cytokines, which are involved in the immune response. Additionally, 2-isobutyl-1-isopropyl-1H-benzimidazole has been found to reduce the replication of viruses by inhibiting viral protein synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-isobutyl-1-isopropyl-1H-benzimidazole in lab experiments is its broad range of biological activities. 2-isobutyl-1-isopropyl-1H-benzimidazole has been found to possess anti-cancer, anti-inflammatory, and anti-viral properties, making it a versatile compound for studying various biological processes. However, one limitation of using 2-isobutyl-1-isopropyl-1H-benzimidazole in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain assays.
Zukünftige Richtungen
There are several future directions for research on 2-isobutyl-1-isopropyl-1H-benzimidazole. One area of interest is the development of 2-isobutyl-1-isopropyl-1H-benzimidazole derivatives with improved solubility and potency. Another area of interest is the investigation of the mechanisms underlying 2-isobutyl-1-isopropyl-1H-benzimidazole's anti-cancer, anti-inflammatory, and anti-viral properties. Additionally, further studies are needed to evaluate the safety and efficacy of 2-isobutyl-1-isopropyl-1H-benzimidazole in animal models and humans.
Synthesemethoden
The synthesis of 2-isobutyl-1-isopropyl-1H-benzimidazole involves the reaction of o-phenylenediamine with isobutyraldehyde and isopropylamine in the presence of a catalyst. The reaction proceeds under mild conditions and yields 2-isobutyl-1-isopropyl-1H-benzimidazole as a white crystalline solid. The purity of the synthesized compound can be confirmed using various analytical techniques, including NMR, IR, and HPLC.
Eigenschaften
IUPAC Name |
2-(2-methylpropyl)-1-propan-2-ylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-10(2)9-14-15-12-7-5-6-8-13(12)16(14)11(3)4/h5-8,10-11H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQINUCCVFTTTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC2=CC=CC=C2N1C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(1-naphthyloxy)ethyl]piperidine](/img/structure/B5834469.png)
![2-{[(3-bromophenoxy)acetyl]amino}benzamide](/img/structure/B5834481.png)
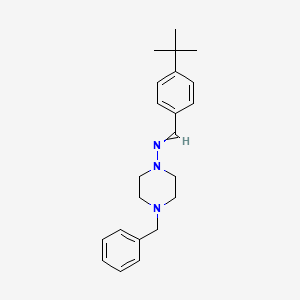
![6-(2,5-dichlorophenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5834500.png)
![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-chlorobenzenecarboximidamide](/img/structure/B5834507.png)
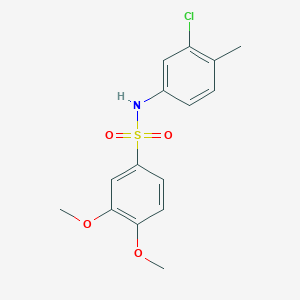
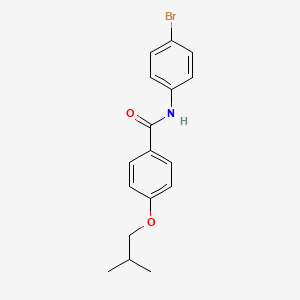
![N-[4-(1-benzofuran-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B5834527.png)
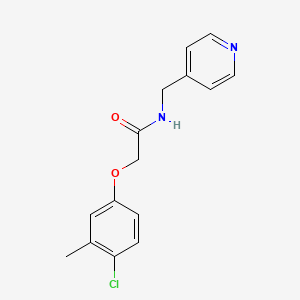
![6-{[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5834540.png)
![N'-(3-nitrobenzylidene)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzohydrazide](/img/structure/B5834544.png)
![N-(tert-butyl)-2-{4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy}acetamide](/img/structure/B5834546.png)
![5-ethyl-4,6-dimethyl-2-[(3-methylbutyl)thio]nicotinonitrile](/img/structure/B5834547.png)
![2,3-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5834552.png)